3-Ethoxy-8-azabicyclo[3.2.1]octane

NAAA inhibition anti-inflammatory structure-activity relationship

3-Ethoxy-8-azabicyclo[3.2.1]octane (CAS 1702129-22-3) is a bicyclic tropane alkaloid derivative featuring a conformationally constrained 8-azabicyclo[3.2.1]octane core with a C3-ethoxy substituent. This scaffold represents a privileged structure in medicinal chemistry, historically recognized as the core pharmacophore of therapeutically significant natural alkaloids including atropine, scopolamine, and cocaine.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1702129-22-3
Cat. No. B1434866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-8-azabicyclo[3.2.1]octane
CAS1702129-22-3
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCCOC1CC2CCC(C1)N2
InChIInChI=1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3
InChIKeyNTPOQVVCLCXFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-8-azabicyclo[3.2.1]octane (CAS 1702129-22-3): Procurement-Grade Tropane Scaffold for CNS Drug Discovery


3-Ethoxy-8-azabicyclo[3.2.1]octane (CAS 1702129-22-3) is a bicyclic tropane alkaloid derivative featuring a conformationally constrained 8-azabicyclo[3.2.1]octane core with a C3-ethoxy substituent . This scaffold represents a privileged structure in medicinal chemistry, historically recognized as the core pharmacophore of therapeutically significant natural alkaloids including atropine, scopolamine, and cocaine [1]. The compound serves as a versatile building block for the enantioselective construction of CNS-targeted drug candidates, with its rigid bicyclic framework imparting stereochemical constraints that govern receptor binding selectivity and pharmacological outcomes [2].

Why 3-Ethoxy-8-azabicyclo[3.2.1]octane Cannot Be Substituted with Generic 3-Hydroxy or N-Methyl Tropane Analogs


Generic substitution of 3-ethoxy-8-azabicyclo[3.2.1]octane with other tropane derivatives is scientifically inadvisable due to three interdependent structural determinants that govern pharmacological outcome. First, C3-substituent identity (ethoxy vs. hydroxy vs. methoxy) directly modulates target binding affinity; the ethoxy group introduces distinct steric and electronic properties that cannot be recapitulated by hydroxyl or methoxy congeners [1]. Second, stereochemistry at C3 (endo vs. exo configuration) critically dictates biological activity, with documented IC₅₀ differences exceeding an order of magnitude between stereoisomers [2]. Third, the unsubstituted N8 position (nor-tropane scaffold) provides a unique functionalization handle unavailable in N-methylated analogs, enabling subsequent diversification that is structurally impossible with pre-alkylated congeners [3].

Quantitative Differentiation Evidence for 3-Ethoxy-8-azabicyclo[3.2.1]octane: Comparative Activity Data


C3-Ethoxy vs. C3-Hydroxy: Differential NAAA Inhibitory Potency in Low Nanomolar Range

In a systematic structure-activity relationship study of pyrazole azabicyclo[3.2.1]octane sulfonamides, the endo-ethoxymethyl-substituted 8-azabicyclo[3.2.1]octane derivative ARN19689 demonstrated potent inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC₅₀ of 0.042 μM [1]. This ethoxy-containing compound exhibited a favorable biochemical, in vitro, and in vivo drug-like profile, establishing the ethoxy-substituted scaffold as a pharmacologically validated starting point for NAAA-targeted anti-inflammatory drug discovery. In contrast, a 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged compound (HST3782) evaluated in a different target context demonstrated HIF inhibition with IC₅₀ of 1.028 μM, approximately 24-fold weaker than the potency observed with the ethoxy-containing scaffold in its respective target assay [2].

NAAA inhibition anti-inflammatory structure-activity relationship

endo vs. exo Stereochemistry: Critical C3 Configuration Determines Biological Activity

The biological activity of 3-substituted 8-azabicyclo[3.2.1]octanes is exquisitely sensitive to stereochemical configuration at the C3 position. In the development of HST3782 (3-hydroxy-8-azabicyclo[3.2.1]octane-bridged HIF inhibitor), 2D-NOESY analysis confirmed that the endo isomer demonstrated superior inhibitory effects relative to its exo counterpart (compound 8b) [1]. This stereochemical dependence is a class-wide phenomenon for the 8-azabicyclo[3.2.1]octane scaffold: the rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton imparts modestly stereoselective binding and uptake inhibition at the dopamine transporter, with distinct affinity profiles observed between stereoisomers [2]. For 3-ethoxy-8-azabicyclo[3.2.1]octane, the endo/exo configuration at C3 is equally determinative, as evidenced by the high-potency endo-ethoxymethyl derivative ARN19689 (IC₅₀ = 0.042 μM) [3].

stereoselective binding conformational constraint CNS drug design

N-Unsubstituted (nor-Tropane) vs. N-Methyl Tropane: Differential Synthetic Versatility

The 8-azabicyclo[3.2.1]octane scaffold bearing an unsubstituted N8 position (nor-tropane) provides a critical functionalization handle that is absent in N-methylated tropane congeners such as tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol, CAS 120-29-6) and pseudotropine [1]. This secondary amine can undergo N-sulfonylation, N-alkylation, N-arylation, and N-acylation reactions, enabling parallel library synthesis across diverse chemical space. The synthetic utility is demonstrated by the preparation of (1R,5S)-8-(4-tert-butylphenylsulfonyl)-3-ethoxy-8-azabicyclo[3.2.1]octane, which exhibited potent 11β-HSD1 inhibition with IC₅₀ values of 114 nM (human) and 2 nM (mouse) [2]. Additionally, the N-unsubstituted scaffold enables preparation of N-arylated derivatives via visible-light catalyzed radical [3+3]-annulation, affording products with good yields and high diastereoselectivity [3].

diversifiable scaffold parallel synthesis lead optimization

C3-Ethoxy vs. C3-Methoxy: Alkyl Chain Length Modulates Lipophilicity and Target Engagement

Within the 8-azabicyclo[3.2.1]octane scaffold series, substituent identity at C3 directly influences physicochemical properties that govern CNS penetration and target engagement. While direct comparative logP data for 3-ethoxy vs. 3-methoxy 8-azabicyclo[3.2.1]octane are not available in the public domain, class-level structure-property relationships establish that methoxymethyl substitution reduces logP by 0.3–1.1 units compared to aryl analogs , and ether linkages generally lower logP by 0.8–1.2 units relative to non-oxygenated analogs while maintaining membrane permeability (P_eff > 1.5 × 10⁻⁴ cm/s in Caco-2 assays) . Extrapolating from these class trends, the ethoxy substituent (C2H5O-) is predicted to confer intermediate lipophilicity between methoxy (CH3O-) and propoxy (C3H7O-) congeners, providing a tunable parameter for optimizing CNS exposure profiles. The binding affinity of exo-(1R,5S)-3-(3-methoxyphenoxy)-8-azabicyclo[3.2.1]octane at NET (IC₅₀ = 222 nM) [1] further demonstrates that C3-alkoxy/aryloxy substitution produces measurable target engagement, with the ethoxy variant offering distinct steric and electronic properties.

lipophilicity optimization blood-brain barrier penetration CNS drug design

8-Azabicyclo[3.2.1]octane Core: Privileged Scaffold with Validated Multi-Target Pharmacological Relevance

The 8-azabicyclo[3.2.1]octane core represents a privileged scaffold in medicinal chemistry with validated activity across multiple therapeutically relevant targets. The distinct and potent pharmacological activities of natural tropane alkaloids have established this ring system as a preferred starting point for CNS drug discovery . Quantitative evidence of scaffold versatility includes: potent NK1 receptor antagonism with selectivity over hERG achieved via acidic C6-substituents [1]; dual DAT/SERT binding affinity with K_i values in the low nanomolar range for 3β-(5-indolyl)-8-azabicyclo[3.2.1]octane derivatives [2]; HIF inhibition with IC₅₀ of 1.028 μM for 3-hydroxy derivatives [3]; and NAAA inhibition with IC₅₀ of 0.042 μM for ethoxymethyl-substituted derivatives [4]. The 3-ethoxy substitution on this core combines the privileged scaffold advantage with tunable physicochemical properties, positioning the compound for exploration across multiple CNS target classes.

privileged scaffold polypharmacology CNS drug discovery

High-Value Application Scenarios for 3-Ethoxy-8-azabicyclo[3.2.1]octane (CAS 1702129-22-3) in Drug Discovery


NAAA-Targeted Anti-Inflammatory Drug Discovery Programs

Based on the potent NAAA inhibitory activity (IC₅₀ = 0.042 μM) demonstrated by the ethoxymethyl-substituted 8-azabicyclo[3.2.1]octane derivative ARN19689 [1], 3-ethoxy-8-azabicyclo[3.2.1]octane serves as an optimal starting scaffold for NAAA-targeted anti-inflammatory drug discovery. Programs seeking to preserve endogenous palmitoylethanolamide (PEA) for managing inflammatory responses will benefit from the scaffold's validated non-covalent inhibition mechanism and favorable drug-like profile. The unsubstituted N8 position enables systematic exploration of sulfonamide, alkyl, and aryl substituents to optimize potency, selectivity, and oral bioavailability.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Development

The N-sulfonylated derivative of 3-ethoxy-8-azabicyclo[3.2.1]octane demonstrated potent 11β-HSD1 inhibition with IC₅₀ values of 114 nM (human) and 2 nM (mouse) in competitive binding assays [2]. This quantitative validation supports procurement of the parent scaffold for medicinal chemistry programs targeting metabolic syndrome, type 2 diabetes, and obesity—conditions where 11β-HSD1 inhibition reduces intracellular glucocorticoid levels. The availability of both human and murine potency data (with a 57-fold species potency difference) enables structure-based optimization to achieve cross-species translatability.

CNS Penetrant Monoamine Transporter Modulator Libraries

The 8-azabicyclo[3.2.1]octane scaffold is historically validated for monoamine transporter engagement, with derivatives demonstrating potent DAT, SERT, and NET binding [3]. The 3-ethoxy substitution confers predicted intermediate lipophilicity that balances CNS penetration with metabolic stability . Parallel library synthesis exploiting the N-unsubstituted secondary amine enables systematic exploration of N-substituent effects on transporter subtype selectivity—a critical parameter for developing therapeutics for depression, ADHD, and substance use disorders. The rigid bicyclic framework imparts stereoselective binding advantages over flexible piperidine-based alternatives [4].

NK1 Receptor Antagonist Lead Optimization

The 8-azabicyclo[3.2.1]octane core has demonstrated validated utility in NK1 antagonist programs, with C6-acidic substituents conferring high affinity for hNK1 and selectivity over the hERG channel [5]. For programs requiring novel NK1 antagonists with reduced cardiovascular liability, 3-ethoxy-8-azabicyclo[3.2.1]octane provides a scaffold that can be functionalized at both the C3-ethoxy position (modulating lipophilicity and metabolic stability) and the N8 position (enabling parallel SAR exploration). The constrained geometry of the tropane framework reduces entropic penalties upon receptor binding compared to acyclic amine alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.